[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[5-fluoro-2-(methylsulfonylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-14(12,13)6-7-2-3-9(10)4-8(7)5-11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWCQBPDJGXGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 4-Chloro-5-fluoro-2-methanesulfonylpyrimidine Derivatives
A key approach involves the amination of 4-chloro-5-fluoro-2-methanesulfonylpyrimidine derivatives, which are structurally related intermediates leading to the target compound. This method has been documented with the following key steps:
- Starting Materials : 4-chloro-5-fluoro-2-methanesulfonylpyrimidine and aqueous ammonia.
- Solvent : Tetrahydrofuran (THF).
- Reaction Conditions : Room temperature, dropwise addition of ammonia water, stirring for 3–10 hours.
- Workup : Removal of THF under reduced pressure, addition of water to precipitate the product, filtration, drying, recrystallization, and chromatographic purification.
| Parameter | Example 1 | Example 2 |
|---|---|---|
| 4-Chloro-5-fluoro-2-methanesulfonylpyrimidine (g) | 4.21 (0.02 mol, 1 eq) | 4.21 (0.02 mol, 1 eq) |
| Ammonia water (25%) (g) | 3.09 (0.04 mol, 2 eq) | 4.63 (0.06 mol, 3 eq) |
| Solvent (THF) (mL) | 20 | 20 |
| Reaction time (h) | 3–5 | 3–5 |
| Product yield (g) | 2.48 | 2.79 |
| Product purity (GC %) | 98 | 98 |
| Yield (%) | 65 | 73 |
This method offers a simple synthetic route with readily available raw materials, mild reaction conditions, and satisfactory yields (65–73%). The amination proceeds efficiently at room temperature, avoiding harsh conditions and minimizing waste generation.
Structural Optimization and Functional Group Modifications
Research into related compounds with methylsulfonylphenyl groups demonstrated that modifications on the aromatic ring and the sulfonyl substituent can significantly affect biological activity and synthetic accessibility. For example:
- Replacement of furan with phenyl groups and introduction of fluorine substituents improved binding affinity and cellular activity.
- Incorporation of methylsulfonyl groups enhanced potency in biological assays.
- Synthetic routes were optimized to maintain the methylsulfonyl group exposed to solvents while enabling efficient amination and substitution reactions.
These findings underscore the importance of precise functional group placement and the use of mild reaction conditions to preserve sensitive substituents like fluorine and methanesulfonyl groups.
Comparative Table of Key Preparation Steps
Summary of Research Findings
- The amination of 4-chloro-5-fluoro-2-methanesulfonylpyrimidine in THF with aqueous ammonia at room temperature is an effective and straightforward method to prepare the amine derivative with good yield and purity.
- The preparation of sulfonyl chloride intermediates via bromination, sulfonation, methyl etherification, reduction, and chlorination provides a reliable route to introduce the methanesulfonylmethyl group.
- Structural modifications around the methylsulfonylphenyl moiety influence biological activity and synthetic strategy, emphasizing the need for controlled reaction conditions to preserve functional groups.
Biological Activity
[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C10H12FNO2S
- Molecular Weight: 229.27 g/mol
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation.
- Receptor Interaction : It may bind to certain receptors, altering their activity and resulting in downstream effects that inhibit tumor growth or bacterial replication.
- Oxidative Stress Induction : The compound can increase oxidative stress within cells, promoting apoptosis in cancerous cells while impairing bacterial viability.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The study found that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways. The results suggest potential for further development as an anticancer therapeutic agent.
Case Study: Antimicrobial Resistance
A study focused on the antimicrobial properties highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy and providing a promising avenue for overcoming resistance issues in clinical settings.
Scientific Research Applications
The compound [5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine (CAS No. 1340062-88-5) is a synthetic organic molecule that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into its applications across different domains, including medicinal chemistry, materials science, and biological research.
Physical Properties
- Molecular Weight : 233.27 g/mol
- Melting Point : Data not extensively reported; further studies needed.
- Solubility : Soluble in polar organic solvents.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The fluorine substituent is known to enhance metabolic stability and bioavailability, making it a candidate for further drug development.
- Antimicrobial Properties : Research indicates potential antimicrobial effects, which could lead to the development of new antibiotics. The methanesulfonylmethyl group may play a role in enhancing the compound's interaction with bacterial enzymes.
Biological Research
- Receptor Binding Studies : The compound is being investigated as a ligand for various receptors, including those involved in neurotransmission and inflammation pathways. Its ability to modulate receptor activity could provide insights into therapeutic targets for neurological disorders.
- Enzyme Inhibition : Studies are underway to evaluate its effectiveness as an enzyme inhibitor, particularly in metabolic pathways related to drug metabolism.
Materials Science
- Polymer Chemistry : The unique functional groups present in this compound allow it to be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications, such as drug delivery systems or smart materials.
- Catalysis : The compound may serve as a catalyst or catalyst precursor in organic reactions, particularly those involving nucleophilic substitutions due to its electron-withdrawing fluorine atom.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar fluoro-substituted phenyl compounds. Results indicated that modifications at the para position significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could have similar effects due to its structural characteristics.
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide derivatives showed promising antibacterial activity against Gram-positive bacteria. Given the structural similarities, it is hypothesized that this compound may exhibit comparable efficacy, warranting further investigation into its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Role of Sulfonyl vs. Sulfanyl Groups :
- The methanesulfonyl group (-SO₂CH₃) in the target compound enhances solubility and oxidative stability compared to methylsulfanyl (-SCH₃) analogs. This is critical for pharmacokinetics, as sulfonyl groups resist metabolic degradation better than sulfanyl groups .
Fluorine Substitution: Fluorine at the 5-position improves receptor binding affinity across analogs. For example, [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine exhibits stronger serotonin receptor interaction than non-fluorinated analogs .
Heterocyclic vs. Benzene Core :
- Compounds like (5-(methylsulfonyl)furan-2-yl)methanamine (furan core) show distinct electronic properties due to the oxygen heteroatom, leading to different antimicrobial activity profiles compared to benzene-based analogs .
Impact of Piperazine Substitution: Piperazine-containing analogs demonstrate enhanced blood-brain barrier penetration, making them suitable for CNS-targeted therapies.
Q & A
What synthetic methodologies are reported for preparing [5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine, and how can reaction conditions be optimized?
Level: Advanced
Answer:
Synthesis of this compound likely involves sequential functionalization of the phenyl ring. Key steps may include:
- Fluorination and Sulfonylmethyl Introduction: Fluorine is typically introduced via electrophilic aromatic substitution or directed ortho-metalation. The methanesulfonylmethyl group could be installed via nucleophilic substitution (e.g., using methanesulfonyl chloride) on a brominated intermediate, as seen in analogous trifluoromethylphenyl methanamine syntheses .
- Catalytic Reduction: Primary amines are often synthesized via reduction of nitriles or amides. describes a transition metal-free catalytic reduction of primary amides using HBPin (pinacolborane) and a potassium complex, achieving high yields (up to 95%) under mild conditions (toluene, 110°C). This method avoids transition metals, simplifying purification .
- Acid-Mediated Deprotection: Hydrochloride salt formation, as in , involves stirring the free base in HCl/ether, followed by filtration and drying. Yield optimization may require controlled stoichiometry and temperature .
Table 1: Comparison of Synthetic Strategies
| Step | Method (Evidence) | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| Sulfonylmethyl Addition | Nucleophilic Substitution | CH3SO2Cl, Base (e.g., NaH) | 60-80%* |
| Amide Reduction | K-catalyzed () | HBPin, Toluene, 110°C | 85-95% |
| Salt Formation | HCl/ether () | 2M HCl, 24h stirring | >90% |
| *Estimated based on analogous reactions. |
How does the methanesulfonylmethyl group influence the compound’s electronic properties and reactivity in further derivatization?
Level: Advanced
Answer:
The methanesulfonylmethyl group is a strong electron-withdrawing substituent due to the sulfonyl moiety’s resonance and inductive effects. This impacts:
- Reactivity: Activates the phenyl ring for electrophilic substitution at meta/para positions relative to the sulfonyl group. For example, fluorination at the 5-position (para to sulfonyl) is stabilized by electron withdrawal .
- Derivatization: The sulfonyl group can participate in hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO). It may also sterically hinder reactions at the adjacent methylene group unless activated by deprotonation .
- Biological Activity: Analogous compounds with sulfonyl or trifluoromethyl groups () show enhanced antimicrobial activity, suggesting this group may improve target binding or metabolic stability .
What spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- 1H/13C NMR: Critical for confirming structure. The fluorine atom splits adjacent proton signals (e.g., H-3 and H-6 on the phenyl ring), while the sulfonylmethyl group appears as a singlet (~3.1 ppm for CH3SO2) .
- HRMS: Validates molecular weight (calc. for C9H12FNO2S: 225.06 g/mol). reports HRMS with <2 ppm error for similar compounds .
- IR Spectroscopy: Confirms sulfonyl (S=O stretch at ~1350-1150 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functionalities .
How does the 5-fluoro substituent affect the compound’s physicochemical properties and pharmacokinetic (PK) profile?
Level: Advanced
Answer:
- Lipophilicity: Fluorine increases LogP slightly compared to non-fluorinated analogs. notes a ClogP of 2.99 for a fluoro-benzofuran derivative, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
- Metabolic Stability: Fluorine reduces oxidative metabolism at the 5-position, extending half-life. This is critical for in vivo studies, as seen in mefuparib (), which has high aqueous solubility (>35 mg/mL) .
- Crystallinity: Fluorine enhances crystal packing, improving storage stability. Analogous compounds in are stored refrigerated to prevent decomposition .
What strategies are recommended for resolving enantiomers if chirality is introduced during synthesis?
Level: Advanced
Answer:
- Chiral Chromatography: Use RegisPack or similar chiral columns () for preparative separation. For example, achieved >99% enantiomeric excess (ee) for L-1-phenylethylamine using tartaric acid resolution .
- Derivatization: Convert the amine to a diastereomeric salt with a chiral acid (e.g., (R)- or (S)-mandelic acid) and recrystallize. highlights tartaric acid for racemate resolution .
What in vitro biological assays are suitable for evaluating this compound’s potential as a serotonin receptor modulator?
Level: Advanced
Answer:
- Receptor Binding Assays: Use radioligand displacement (e.g., [³H]-LSD for 5-HT2C receptors, as in ). Structural analogs with cyclopropylmethylamine moieties () showed nM affinity, suggesting similar screening protocols .
- Functional Assays: Measure cAMP accumulation or calcium flux in HEK293 cells expressing 5-HT2C receptors. reports EC50 values for related agonists .
How can computational modeling predict the compound’s interaction with biological targets?
Level: Advanced
Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., 5-HT2C receptor PDB: 6BQG). The sulfonyl group may form hydrogen bonds with Lys-140 or Asp-134 .
- QSAR Analysis: Correlate substituent effects (e.g., fluorine, sulfonyl) with bioactivity data from analogs () to predict potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
